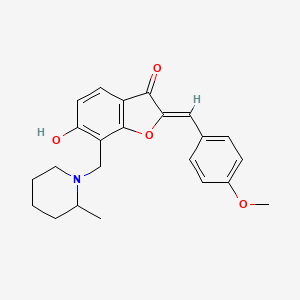![molecular formula C24H22N2O3S B2357609 (Z)-1-(3-méthylbenzyl)-3-((o-tolylamino)méthylène)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxyde CAS No. 892298-39-4](/img/structure/B2357609.png)
(Z)-1-(3-méthylbenzyl)-3-((o-tolylamino)méthylène)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H22N2O3S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antituberculeuse
Les dérivés de benzothiazinone ont montré une excellente activité antituberculeuse. Ils agissent en inhibant l'enzyme décaprénylphosphoryl-bêta-D-ribose 2'-oxydase (DprE1) dans Mycobacterium tuberculosis, qui est essentielle à la biosynthèse de la paroi cellulaire des bactéries . Ces composés, y compris des molécules comme BTZ043 et PBTZ169, ont démontré une activité puissante contre les souches de tuberculose sensibles aux médicaments et multirésistantes . Les dérivés sont conçus pour améliorer les profils pharmacocinétiques et réduire la cytotoxicité, ce qui en fait des candidats prometteurs pour de nouveaux médicaments antituberculeux.
Amélioration Pharmacocinétique
La modification des dérivés de benzothiazinone peut conduire à des profils pharmacocinétiques améliorés. Cela inclut une meilleure stabilité métabolique et une capacité de liaison aux protéines plasmatiques plus faible . De telles améliorations sont cruciales pour le développement de médicaments administrés par voie orale qui sont plus efficaces et ont moins d'effets secondaires.
Agents Anti-inflammatoires
Les benzothiazinones ont un potentiel en tant qu'agents anti-inflammatoires. Leur similitude structurelle avec les inhibiteurs de la COX-2 suggère qu'ils pourraient être développés pour traiter les affections liées à l'inflammation . La recherche dans ce domaine pourrait conduire à de nouveaux traitements pour les maladies inflammatoires chroniques.
Inhibition Enzy
Ces composés peuvent agir comme des inhibiteurs enzymatiques. En inhibant des enzymes spécifiques, les benzothiazinones pourraient être utilisées pour traiter diverses maladies où l'activité enzymatique est un facteur contributif . Cette application a une large gamme de potentiel, allant du cancer aux maladies neurodégénératives.
Imagerie par Fluorescence
Les dérivés de benzothiazinone peuvent être utilisés dans l'imagerie par fluorescence. Leur structure chimique leur permet d'être utilisés comme marqueurs fluorescents, ce qui peut aider à visualiser les processus biologiques . Cette application est particulièrement utile dans le diagnostic médical et la recherche.
Régulation de la Croissance des Plantes
Les dérivés ont été explorés pour leur rôle dans la régulation de la croissance des plantes . Ils pourraient être utilisés pour développer de nouveaux produits chimiques agricoles qui aident à augmenter les rendements des cultures ou à protéger les plantes contre les maladies.
Propriétés Antioxydantes
Les benzothiazinones présentent également des propriétés antioxydantes. Ils pourraient être utilisés pour protéger les cellules du stress oxydatif, qui est impliqué dans de nombreuses maladies, y compris le vieillissement et le cancer .
Activité Antimicrobienne
Certains dérivés de benzothiazinone ont montré une activité antimicrobienne contre diverses souches bactériennes, telles qu'Escherichia coli et Bacillus cereus . Cela ouvre des possibilités pour leur utilisation comme nouveaux agents antimicrobiens, en particulier à une époque de résistance croissante aux antibiotiques.
Propriétés
IUPAC Name |
(3Z)-3-[(2-methylanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-8-7-10-19(14-17)16-26-22-13-6-4-11-20(22)24(27)23(30(26,28)29)15-25-21-12-5-3-9-18(21)2/h3-15,25H,16H2,1-2H3/b23-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUBJOFRTNGHAF-HAHDFKILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4C)S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC=CC=C4C)/S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B2357526.png)



![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2357534.png)
![2-[(2-Methylphenyl)methyl]pyrrolidine](/img/structure/B2357535.png)
![Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2357537.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2357539.png)
![N-[4-(dimethylamino)phenyl]-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2357541.png)
![1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B2357542.png)
![4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole](/img/structure/B2357543.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2357547.png)

